molecular formula C15H12Cl2N2O3 B5759780 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide

2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5759780
M. Wt: 339.2 g/mol
InChI Key: IUTQKOCYFQEICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a derivative of the benzimidazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide as a CK2 inhibitor is not fully understood, but it is believed to bind to the ATP-binding site of CK2 and prevent its activity. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, making 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to have antiproliferative effects on cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells, leading to cell death. 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide is its specificity for CK2, making it a potentially more effective inhibitor than other compounds that target multiple kinases. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has not been extensively studied in vivo, so its efficacy and safety in animal models is not fully known.

Future Directions

Future research on 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide could focus on its potential applications in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. In addition, further studies on its mechanism of action could lead to the development of more potent CK2 inhibitors. Finally, research on the pharmacokinetics and toxicity of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide in animal models could pave the way for its use in clinical trials.

Synthesis Methods

2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzonitrile and 5-chloro-2-methoxybenzoic acid. The resulting intermediate is then reacted with ammonium carbonate and potassium hydroxide to form 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide. The purity of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide can be improved through recrystallization and column chromatography.

Scientific Research Applications

2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in cancer research, specifically as a potential inhibitor of protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer and has been identified as a potential therapeutic target. 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for further study.

properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-21-13-7-6-9(16)8-11(13)15(20)22-19-14(18)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTQKOCYFQEICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}benzenecarboximidamide

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